

An In-depth Technical Guide to the Thermochemical Properties of 4-Fluorobenzophenone

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Compound of Interest

Compound Name: **4-Fluorobenzophenone**

Cat. No.: **B154158**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **4-fluorobenzophenone** ($C_{13}H_9FO$), a key intermediate in the synthesis of pharmaceuticals and advanced materials. Due to a lack of available experimental data for **4-fluorobenzophenone**, this guide presents computationally predicted values and offers detailed experimental protocols for the determination of its core thermochemical properties, including the enthalpy of formation, enthalpy of sublimation, and heat capacity. By providing a thorough understanding of the methodologies used to ascertain these properties for related compounds, this document serves as a valuable resource for researchers seeking to characterize **4-fluorobenzophenone** and other similar molecules.

Introduction

4-Fluorobenzophenone is an aromatic ketone that serves as a versatile building block in organic synthesis. Its derivatives are of significant interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and computational modeling of its behavior in various applications. This guide summarizes the available data and provides detailed methodologies for the experimental determination of key thermochemical parameters.

Data Presentation: Thermochemical Properties

While experimental data for the thermochemical properties of **4-fluorobenzophenone** are not readily available in the current literature, computational methods provide valuable estimates. The following tables summarize these predicted values and provide experimental data for the parent compound, benzophenone, and other halogenated derivatives for comparative purposes.

Table 1: General Properties of **4-Fluorobenzophenone**

Property	Value	Source
Molecular Formula	C ₁₃ H ₉ FO	-
Molecular Weight	200.21 g/mol	--INVALID-LINK--
CAS Number	345-83-5	--INVALID-LINK--
Melting Point	47-49 °C	--INVALID-LINK--[1][2]
Boiling Point	302 °C (at 760 mmHg)	--INVALID-LINK--[3]
Vapor Pressure	0.001 mmHg (at 25 °C)	--INVALID-LINK--[3]

Table 2: Enthalpy of Formation (ΔfH°)

Compound	State	Experimental ΔfH° (kJ/mol)	Computational ΔfH° (kJ/mol)	Method
4-Fluorobenzophenone	gas	Not Available	-158.75	Joback Method
none				
Benzophenone	solid	-33.9 ± 1.3	-	Combustion Calorimetry
4-Chlorobenzophenone	solid	Not Available	-	-
none				
4-Bromobenzophenone	solid	Not Available	-	-
none				

Note: The Joback method is a group contribution method for the prediction of thermochemical properties.

Table 3: Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$)

Compound	Experimental $\Delta_{\text{sub}}H^\circ$ (kJ/mol)	Method
4-Fluorobenzophenone	Not Available	-
Benzophenone	92.8 ± 2.9	Knudsen Effusion
4-Chlorobenzophenone	Not Available	-
4-Bromobenzophenone	Not Available	-

Table 4: Heat Capacity (Cp)

Compound	State	Experimental Cp (J/mol·K)	Computational Cp (J/mol·K)	Method
4-Fluorobenzophenone	ideal gas none	Not Available	349.63 (at 608.32 K)	Joback Method
Benzophenone	solid	~230 (at 298.15 K)	-	Adiabatic Calorimetry

Experimental Protocols

The determination of the thermochemical properties of organic compounds like **4-fluorobenzophenone** relies on precise calorimetric techniques. The following sections detail the standard experimental protocols for measuring the enthalpy of formation, enthalpy of sublimation, and heat capacity.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (Δ_fH°) of an organic compound is typically determined indirectly from its enthalpy of combustion (Δ_cH°), which is measured using a bomb calorimeter.

Protocol:

- **Sample Preparation:** A pellet of the sample (approximately 1 g) is accurately weighed. The sample is placed in a crucible inside the combustion bomb. A fuse wire (e.g., platinum or iron) is connected to the electrodes of the bomb and positioned to be in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
- **Assembly and Pressurization:** The bomb is sealed and purged with oxygen to remove air, then pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.

The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.

- Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed (the pre-fire period).
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion reaction until a steady rate of temperature change is re-established (the post-fire period).
- Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The residual fuse wire is measured to determine the amount that has burned. The liquid in the bomb is collected and titrated to determine the amount of nitric acid and sulfuric acid (if applicable) formed from any nitrogen or sulfur impurities in the sample or atmosphere.
- Data Analysis: The corrected temperature rise is determined from the temperature-time data. The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated. Finally, the standard enthalpy of formation is calculated using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Determination of Enthalpy of Sublimation via Knudsen Effusion

The Knudsen effusion method is used to determine the vapor pressure of a solid as a function of temperature. From this data, the enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) can be calculated using the Clausius-Clapeyron equation.

Protocol:

- Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice in its lid. The cell is

weighed accurately.

- Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber. The cell is heated to a specific, constant temperature.
- Effusion and Mass Loss Measurement: In the high vacuum, the sample sublimes, and the vapor effuses through the orifice. The rate of mass loss of the cell is measured over a period of time. This can be done by either weighing the cell before and after the experiment for a set duration or by using a microbalance to continuously monitor the mass loss.
- Varying Temperature: The experiment is repeated at several different temperatures, and the rate of mass loss is determined for each temperature.
- Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: $P = (dm/dt) * (2\pi RT/M)^{1/2} / A$ where dm/dt is the rate of mass loss, R is the ideal gas constant, T is the absolute temperature, M is the molar mass of the effusing vapor, and A is the area of the orifice.
- Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of a plot of $\ln(P)$ versus $1/T$, based on the integrated form of the Clausius-Clapeyron equation: $\ln(P) = -\Delta_{sub}H^\circ/R * (1/T) + C$

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity (C_p) of a material as a function of temperature.

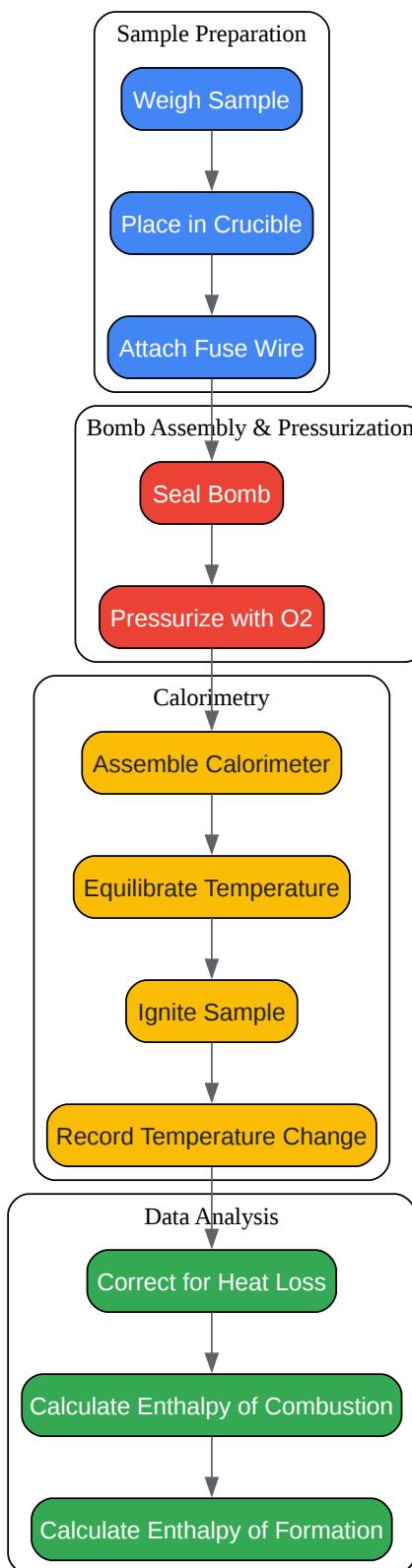
Protocol:

- Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty pan is used as a reference.
- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

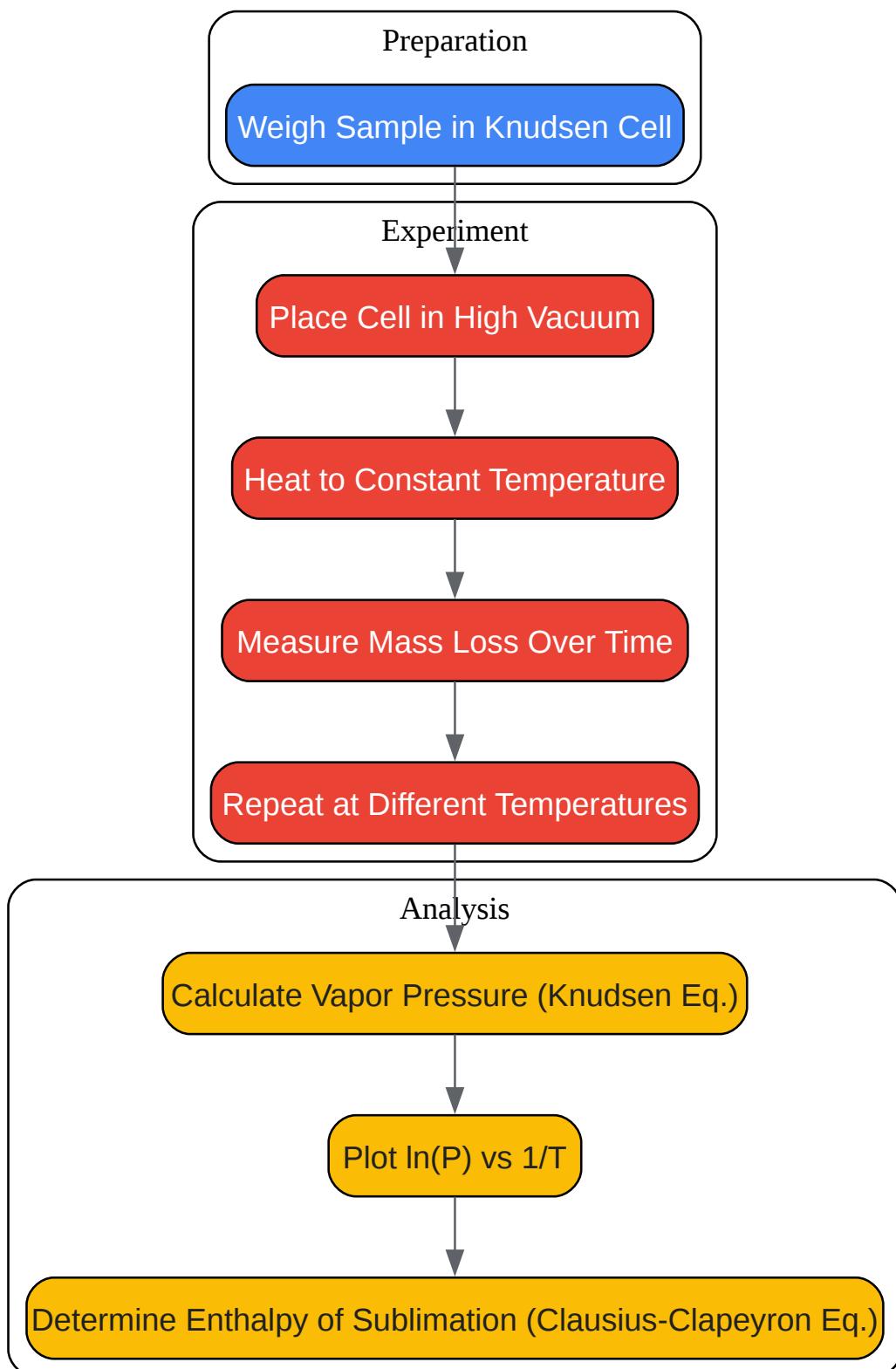
- Baseline Measurement: A baseline scan is performed with two empty pans to measure the heat flow difference between the sample and reference holders.
- Standard Measurement: A scan is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.
- Sample Measurement: The standard is replaced with the sample pan containing the **4-fluorobenzophenone**, and the scan is repeated under the same conditions (temperature range, heating rate).
- Data Analysis: The heat flow to the sample is measured relative to the empty reference pan. The heat capacity of the sample is calculated by comparing the heat flow required to heat the sample with the heat flow required to heat the standard material of known heat capacity, after correcting for the baseline. The specific heat capacity (C_p) is calculated using the following equation: $C_p(\text{sample}) = (\text{DSC}(\text{sample}) / \text{mass}(\text{sample})) * (\text{mass}(\text{standard}) / \text{DSC}(\text{standard})) * C_p(\text{standard})$ where DSC is the measured heat flow signal.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the key thermochemical properties of **4-fluorobenzophenone**.

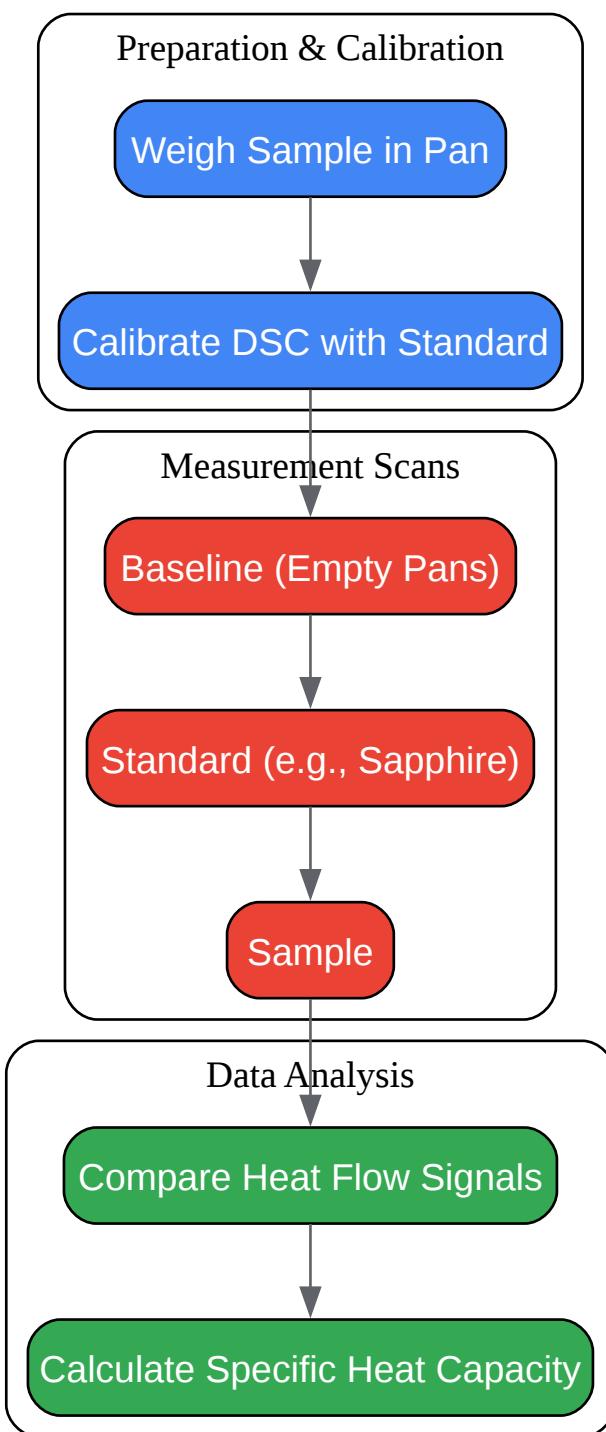
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Workflow for Determining Enthalpy of Formation via Combustion Calorimetry.



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Workflow for Determining Enthalpy of Sublimation via Knudsen Effusion.



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Workflow for Determining Heat Capacity via Differential Scanning Calorimetry.

Conclusion

This technical guide has synthesized the available information on the thermochemical properties of **4-fluorobenzophenone** and provided detailed experimental protocols for their determination. While experimental data for this specific compound remains elusive, the provided computational values and the established methodologies for related benzophenones offer a solid foundation for future research. The experimental workflows and data presented herein are intended to aid researchers in the accurate characterization of **4-fluorobenzophenone**, thereby facilitating its effective use in drug development and materials science. It is recommended that experimental studies be conducted to validate the computational data and to provide a more complete thermochemical profile of this important molecule.

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